Erastin

Beschreibung

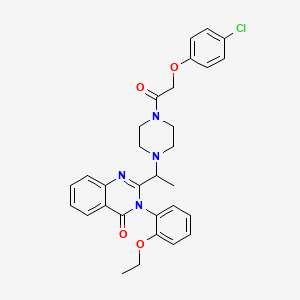

an antineoplastic agent; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]ethyl]-3-(2-ethoxyphenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31ClN4O4/c1-3-38-27-11-7-6-10-26(27)35-29(32-25-9-5-4-8-24(25)30(35)37)21(2)33-16-18-34(19-17-33)28(36)20-39-23-14-12-22(31)13-15-23/h4-15,21H,3,16-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQFRNYHFIQEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2C(C)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458949 | |

| Record name | ERASTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571203-78-6 | |

| Record name | ERASTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erastin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERASTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJA3NS42T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Erastin: A Technical Guide to its Discovery and Mechanism of Action in Inducing Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erastin, a small molecule identified in 2003, has emerged as a pivotal tool in the study of a novel, iron-dependent form of regulated cell death termed ferroptosis. This technical guide provides a comprehensive overview of the discovery of this compound, its intricate mechanism of action, and the key experimental findings that have elucidated its function. By targeting the cystine/glutamate antiporter system Xc-, this compound initiates a cascade of events leading to glutathione (B108866) depletion, inactivation of glutathione peroxidase 4, and the subsequent accumulation of lethal lipid-based reactive oxygen species. This document delves into the molecular pathways involved, presents quantitative data from seminal studies, and outlines the experimental protocols used to unravel the mechanism of this potent ferroptosis inducer.

The Discovery of this compound: A Genotype-Selective Approach

This compound was first identified in 2003 by Dolma, Lessnick, Hahn, and Stockwell in a pioneering study that employed a high-throughput synthetic lethal screening approach.[1][2][3] The objective was to discover compounds that selectively eliminated human tumor cells engineered to express specific oncogenic mutations, in this case, oncogenic HRAS, while sparing their normal counterparts.[2] From a library of 23,550 compounds, this compound emerged as a novel molecule that demonstrated potent and selective lethality against cells expressing oncogenic RAS.[2] The name "this compound" is an acronym for "eradicator of RAS and ST-expressing cells".[1]

Crucially, the initial characterization of this compound-induced cell death revealed a departure from the classical apoptotic pathway. Key hallmarks of apoptosis, such as caspase activation and DNA fragmentation, were notably absent, suggesting a distinct mechanism of cell demise.[1] This unique, iron-dependent cell death pathway was later termed "ferroptosis" by Dixon and colleagues in 2012, with this compound being the archetypal inducer.[4]

The Core Mechanism of Action: Inhibition of System Xc- and Induction of Ferroptosis

The primary and most well-established mechanism of this compound's action is the direct inhibition of the cystine/glutamate antiporter, system Xc-.[1][4][5][6][7][8][9] This cell surface transporter, a heterodimer composed of the light chain subunit SLC7A11 and the heavy chain subunit SLC3A2, plays a critical role in maintaining the intracellular redox balance by importing cystine while exporting glutamate.[4]

The inhibition of system Xc- by this compound sets in motion a well-defined signaling cascade:

-

Cystine Starvation: this compound binding to system Xc- blocks the uptake of extracellular cystine.[4][5][6]

-

Glutathione (GSH) Depletion: Intracellular cystine is a rate-limiting precursor for the synthesis of the tripeptide antioxidant, glutathione (GSH).[4][10] The blockade of cystine import leads to a rapid depletion of the intracellular GSH pool.

-

Inactivation of Glutathione Peroxidase 4 (GPX4): GPX4 is a crucial selenoenzyme that utilizes GSH as a cofactor to detoxify lipid hydroperoxides, converting them into non-toxic lipid alcohols.[4][11][12] With the depletion of GSH, GPX4 loses its activity.

-

Accumulation of Lipid Reactive Oxygen Species (ROS): The inactivation of GPX4 leads to the unchecked accumulation of lipid-based reactive oxygen species (lipid ROS) on cellular membranes.[1][4][13]

-

Iron-Dependent Oxidative Cell Death (Ferroptosis): The excessive lipid peroxidation, in an iron-dependent manner, ultimately leads to membrane damage and cell death through ferroptosis.

This canonical pathway is the central mechanism by which this compound induces ferroptosis.

Signaling Pathways and Experimental Workflows

The Canonical this compound-Induced Ferroptosis Pathway

The central signaling pathway initiated by this compound is a linear cascade leading to oxidative cell death.

Caption: The canonical signaling pathway of this compound-induced ferroptosis.

Experimental Workflow for Investigating this compound's Mechanism

A typical experimental workflow to confirm the mechanism of action of this compound involves a series of cell-based assays.

Caption: A standard experimental workflow to study this compound's effects.

Quantitative Data from Key Studies

The following tables summarize quantitative data from representative studies on this compound's activity.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HGC-27 | Gastric Cancer | 14.39 ± 0.38 | CCK-8 (24h) | [14] |

| OVCAR-8 | Ovarian Cancer | Not specified | TiterGlo (72h) | [11] |

| NCI/ADR-RES | Ovarian Cancer | Not specified | TiterGlo (72h) | [11] |

| HeLa | Cervical Cancer | Not specified | Clonogenic Assay | [13] |

| NCI-H1975 | Lung Adenocarcinoma | Not specified | Clonogenic Assay | [13] |

Table 2: Biochemical Effects of this compound Treatment

| Cell Line | Treatment | Effect | Measurement | Reference |

| HT22 | 1 µM this compound (8h) | Increased NO levels | Fluorescence Microscopy | [15] |

| HT22 | 1 µM this compound (8h) | Increased ROS levels | Fluorescence Microscopy | [15] |

| HT22 | 1 µM this compound (8h) | Increased Lipid ROS | Flow Cytometry | [15] |

| HT1080 | This compound | Decreased Glutamate Release | Glutamate Assay | [10] |

| HeLa | This compound | Decreased GSH Concentration | Glutathione Assay | [13] |

| NCI-H1975 | This compound | Decreased GSH Concentration | Glutathione Assay | [13] |

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from a study on gastric cancer cells.[14]

-

Cell Seeding: Plate cells (e.g., HGC-27) in 96-well plates at a density of 5 x 10³ cells per well and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 4 hours at 37°C.

-

Measurement: Measure the absorbance at 470 nm using a multi-spectrophotometer.

-

Analysis: Calculate the cell viability relative to the untreated control.

Lipid ROS Detection (C11-BODIPY 581/591 Staining)

This protocol is a standard method for detecting lipid peroxidation.

-

Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plates or chamber slides) and treat with this compound for the desired time.

-

Probe Loading: Add the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with phosphate-buffered saline (PBS).

-

Imaging/Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. The probe will shift its fluorescence emission from red to green upon oxidation, allowing for ratiometric analysis of lipid peroxidation.

Western Blot Analysis for Protein Expression

This is a general protocol for assessing the levels of key proteins involved in ferroptosis.[8]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GPX4, SLC7A11) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Additional and Emerging Mechanisms of Action

While the inhibition of system Xc- is the central mechanism, other cellular targets and pathways have been proposed to contribute to this compound's effects:

-

Voltage-Dependent Anion Channels (VDACs): Early studies suggested that this compound can interact with VDAC2 and VDAC3 on the outer mitochondrial membrane, altering their permeability and contributing to mitochondrial dysfunction and ROS production.[1]

-

p53-Mediated Ferroptosis: The tumor suppressor p53 has been shown to sensitize cells to ferroptosis by repressing the expression of SLC7A11.[3] this compound can activate p53, thereby enhancing ferroptosis.[1]

-

Protein Disulfide Isomerase (PDI) and Nitric Oxide Synthase (NOS): More recent evidence indicates that this compound-induced GSH depletion can lead to the activation of PDI.[16][17] Activated PDI can then promote the dimerization and activation of neuronal NOS (nNOS) or inducible NOS (iNOS), leading to the production of nitric oxide (NO) and subsequent accumulation of ROS and lipid ROS, thereby contributing to ferroptotic cell death.[12][15][16][17]

Conclusion

This compound has proven to be an invaluable chemical probe for dissecting the molecular intricacies of ferroptosis. Its discovery through a genotype-selective screen highlighted the potential for targeting specific cancer cell vulnerabilities. The elucidation of its primary mechanism of action—the inhibition of system Xc- leading to GSH depletion and GPX4 inactivation—has provided a clear framework for understanding this unique form of cell death. Ongoing research into additional targets and pathways, such as VDACs, p53, and the PDI-NOS axis, continues to expand our knowledge of this compound's complex cellular effects. For researchers and drug development professionals, a thorough understanding of this compound's discovery and multifaceted mechanism of action is essential for leveraging the therapeutic potential of inducing ferroptosis in cancer and other diseases.

References

- 1. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of genotype-selective antitumor agents using synthetic lethal chemical screening in engineered human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic Effect of this compound Combined with Nutlin-3 on Vestibular Schwannoma Cells as p53 Modulates this compound-Induced Ferroptosis Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. The ferroptosis inducer this compound irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ferroptosis inducer this compound sensitizes NSCLC cells to celastrol through activation of the ROS–mitochondrial fission–mitophagy axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATF3 promotes this compound-induced ferroptosis by suppressing system Xc– - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biochemical mechanism of this compound-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biochemical mechanism of this compound-induced ferroptotic cell death in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Erastin: A Comprehensive Technical Guide to a Potent Inducer of Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erastin is a small molecule compound that has garnered significant attention in the scientific community for its ability to induce a unique form of iron-dependent, non-apoptotic cell death known as ferroptosis.[1][2] Initially identified for its selective lethality towards cancer cells harboring RAS mutations, this compound's mechanism of action is primarily centered on the inhibition of the cystine/glutamate antiporter system Xc- and the modulation of mitochondrial voltage-dependent anion channels (VDACs).[1][3][4] This guide provides an in-depth technical overview of this compound, detailing its chemical properties, mechanism of action, and the signaling pathways it perturbs. Furthermore, it includes a compilation of its efficacy in various cancer cell lines and detailed protocols for key experimental assays used in its study.

Introduction

Discovered in 2003, this compound was named for its ability to eradicate cells expressing both RAS and the small T oncoprotein of SV40.[2] Unlike traditional chemotherapy agents that induce apoptosis, this compound triggers a distinct cell death pathway characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][4] This process, termed ferroptosis, has emerged as a promising therapeutic strategy for cancers that are resistant to conventional treatments. This compound's ability to selectively target cancer cells with specific genetic backgrounds, such as mutations in the RAS-RAF-MEK pathway, makes it a valuable tool for both basic research and drug development.[3]

Chemical and Physical Properties

This compound is a synthetic organic molecule with the following properties:

| Property | Value |

| IUPAC Name | 2-[1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]ethyl]-3-(2-ethoxyphenyl)quinazolin-4(3H)-one |

| Molecular Formula | C₃₀H₃₁ClN₄O₄ |

| Molecular Weight | 547.05 g/mol |

| CAS Number | 571203-78-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathways

This compound induces ferroptosis through a multi-pronged attack on cellular redox homeostasis. The primary mechanisms involve the inhibition of the system Xc- cystine/glutamate antiporter and the modulation of VDACs.

Inhibition of System Xc- and Glutathione (B108866) Depletion

The canonical pathway of this compound-induced ferroptosis begins with the inhibition of the system Xc- antiporter, which is composed of the SLC7A11 and SLC3A2 subunits. This transporter is responsible for the import of extracellular cystine in exchange for intracellular glutamate.

-

Cystine Deprivation: By blocking system Xc-, this compound prevents the uptake of cystine, a critical precursor for the synthesis of the antioxidant glutathione (GSH).

-

GSH Depletion: The resulting intracellular cysteine deficiency leads to a rapid depletion of the cellular GSH pool.

-

GPX4 Inactivation: Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH to neutralize lipid peroxides. The depletion of GSH renders GPX4 inactive.

-

Lipid Peroxidation: In the absence of functional GPX4, lipid ROS accumulate unchecked, leading to extensive damage to cellular membranes and ultimately, cell death.

Caption: this compound inhibits System Xc-, leading to GSH depletion and ferroptosis.

Modulation of Voltage-Dependent Anion Channels (VDACs)

This compound also directly interacts with VDAC2 and VDAC3, which are proteins located in the outer mitochondrial membrane.

-

VDAC Opening: this compound binding is thought to induce a conformational change in VDACs, leading to their opening.

-

Mitochondrial Dysfunction: The opening of VDACs disrupts mitochondrial function, leading to an increase in mitochondrial ROS production and alterations in cellular metabolism. This contributes to the overall oxidative stress that drives ferroptosis.

Involvement of p53 and Nrf2/HO-1 Pathways

Recent studies have revealed the involvement of other signaling pathways in this compound-induced ferroptosis.

-

p53-mediated Ferroptosis: In some cellular contexts, this compound can activate the tumor suppressor p53. Activated p53 can then downregulate the expression of SLC7A11, further inhibiting cystine uptake and promoting ferroptosis.[1]

-

Nrf2/HO-1 Pathway Activation: this compound treatment has been shown to activate the Nrf2/HO-1 signaling pathway.[3][5] While Nrf2 is typically a key regulator of the antioxidant response, its sustained activation in the context of overwhelming oxidative stress from this compound may contribute to the ferroptotic process.[3][5]

Caption: Overview of signaling pathways modulated by this compound.

Efficacy in Cancer Cell Lines

This compound has demonstrated potent cytotoxic effects across a wide range of cancer cell lines, particularly those with RAS mutations. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 30.88 | [3][5] |

| SiHa | Cervical Cancer | 29.40 | [3][5] |

| NCI-H1975 | Lung Adenocarcinoma | 5 | [6] |

| HeLa | Cervical Cancer | 3.5 | [6] |

| MDA-MB-231 | Breast Cancer | 40 | [7][8] |

| MCF-7 | Breast Cancer | 80 | [8] |

| HGC-27 | Gastric Cancer | 14.39 | [9] |

| PANC-1 | Pancreatic Cancer | ~10-20 (estimated from graph) | [10] |

| MM.1S | Multiple Myeloma | ~15 (estimated from graph) | [11] |

| RPMI8226 | Multiple Myeloma | ~10 (estimated from graph) | [11] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (CCK-8/MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will allow for 70-80% confluency at the time of treatment. Incubate overnight.

-

Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. After incubation, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

-

Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.

Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)

This assay quantifies the levels of malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

-

Treated cells

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer

-

BCA Protein Assay Kit

-

MDA Assay Kit (Thiobarbituric Acid Reactive Substances - TBARS)

Procedure:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

MDA Reaction: Follow the manufacturer's protocol for the MDA assay kit. This typically involves mixing the cell lysate with a thiobarbituric acid (TBA) solution and incubating at high temperature (e.g., 95°C) for a specified time.

-

Measurement: After cooling, measure the absorbance of the resulting pink-colored product at 532 nm using a microplate reader.

-

Analysis: Calculate the MDA concentration based on a standard curve and normalize it to the protein concentration of each sample.

Western Blotting for Ferroptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in ferroptosis.

Materials:

-

Treated cells

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GPX4, anti-SLC7A11, anti-HO-1, anti-Nrf2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the ECL substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Metabolic consequences of this compound-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study [frontiersin.org]

- 5. This compound induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound triggers autophagic death of breast cancer cells by increasing intracellular iron levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Ferroptosis Inducer this compound Promotes Proliferation and Differentiation in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Erastin's Core Mechanism as a Ferroptosis Inducer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a compelling therapeutic target in various diseases, notably cancer. Erastin, a small molecule compound, was one of the first identified inducers of ferroptosis and remains a cornerstone tool for studying this intricate process. This technical guide provides an in-depth exploration of the core mechanisms by which this compound initiates ferroptotic cell death. We will dissect the signaling pathways, present quantitative data from key studies, detail experimental protocols for inducing and analyzing this compound-induced ferroptosis, and provide visual representations of the molecular cascades and experimental workflows.

Introduction to this compound and Ferroptosis

Ferroptosis is a non-apoptotic form of cell death driven by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][2] It is morphologically, biochemically, and genetically distinct from other forms of regulated cell death.[1] this compound was initially identified as a small molecule that selectively kills cancer cells with oncogenic RAS mutations.[3] Subsequent research revealed that its lethality stems from the induction of ferroptosis.[2][4] Understanding the precise mechanisms of this compound's action is critical for its application in basic research and for the development of novel therapeutic strategies that leverage ferroptosis.

The Canonical Pathway: Inhibition of System Xc-

The most well-characterized mechanism of this compound-induced ferroptosis involves the direct inhibition of the cystine/glutamate (B1630785) antiporter, known as system Xc-.[2][5]

2.1. System Xc- Structure and Function

System Xc- is a heterodimeric amino acid transporter located on the plasma membrane.[5] It consists of two subunits:

-

SLC7A11 (xCT): The catalytic subunit responsible for the transport of amino acids.[2]

-

SLC3A2 (4F2hc): A regulatory subunit that stabilizes SLC7A11 and ensures its proper localization to the cell membrane.[2]

The primary function of system Xc- is to import extracellular cystine while exporting intracellular glutamate in a 1:1 ratio.[2]

2.2. This compound-Mediated Inhibition

This compound acts as a potent and selective inhibitor of system Xc-.[6][7] By binding to and blocking the function of SLC7A11, this compound effectively halts the cellular uptake of cystine.[2][8] This inhibition is persistent, with even short exposure to this compound leading to a sustained blockade of system Xc- activity.[6]

2.3. Downstream Consequences of System Xc- Inhibition

The inhibition of cystine import by this compound triggers a cascade of events that culminates in ferroptotic cell death:

-

Cysteine Depletion: Once inside the cell, cystine is reduced to two molecules of cysteine.[2] By blocking cystine uptake, this compound leads to a rapid depletion of intracellular cysteine pools.

-

Glutathione (B108866) (GSH) Depletion: Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[9] The scarcity of cysteine consequently leads to a significant drop in GSH levels.[5][10]

-

GPX4 Inactivation: Glutathione peroxidase 4 (GPX4) is a crucial enzyme that utilizes GSH as a cofactor to neutralize lipid hydroperoxides, converting them into non-toxic lipid alcohols.[2] The depletion of GSH renders GPX4 inactive, leading to the unchecked accumulation of lipid peroxides.[3][10]

-

Lipid Peroxidation and Cell Death: The accumulation of lipid peroxides, particularly on polyunsaturated fatty acids (PUFAs) within cellular membranes, leads to membrane damage, increased permeability, and eventual cell rupture, executing the ferroptotic death program.[2][11]

Figure 1. The canonical pathway of this compound-induced ferroptosis via inhibition of system Xc-.

Alternative Mechanisms of this compound Action

While the inhibition of system Xc- is the primary mechanism, research has uncovered other cellular targets and pathways that contribute to this compound-induced ferroptosis.

3.1. Voltage-Dependent Anion Channels (VDACs)

Early studies identified the voltage-dependent anion channels 2 and 3 (VDAC2/3), located on the outer mitochondrial membrane, as direct targets of this compound.[5][12] this compound's interaction with VDACs is thought to alter mitochondrial membrane permeability, leading to metabolic disruptions and an increase in mitochondrial ROS production, thereby contributing to the overall oxidative stress that drives ferroptosis.[13][14]

3.2. The Role of p53

The tumor suppressor protein p53 has been implicated in the regulation of ferroptosis.[3] In some cellular contexts, this compound can activate p53.[15][16] Activated p53 can then transcriptionally repress the expression of SLC7A11, further inhibiting system Xc- activity and sensitizing cells to ferroptosis.[3][17] This creates a potential feedback loop where this compound-induced ROS activates p53, which in turn enhances ferroptosis by suppressing the primary antioxidant defense pathway.[15][16]

Figure 2. Alternative mechanisms of this compound involving VDAC and p53.

Quantitative Data on this compound-Induced Ferroptosis

The following tables summarize quantitative data from studies investigating the effects of this compound treatment in various experimental models.

Table 1: In Vivo Effects of this compound Treatment in Mice [1][18]

| Parameter | Control Group | This compound-Treated Group | Fold Change / % Change |

| Serum Iron | - | - | 6.16-fold increase |

| Malondialdehyde (MDA) - Duodenum | - | - | 58% increase |

| Malondialdehyde (MDA) - Kidney | - | - | 93% increase |

| Malondialdehyde (MDA) - Liver | - | - | 2.25-fold increase |

| Glutathione (GSH) - Duodenum | - | - | 64% decrease |

| Glutathione (GSH) - Kidney | - | - | 34% decrease |

| Glutathione (GSH) - Liver | - | - | 43% decrease |

| Villus Height (Duodenum) | 435.70 ± 12.43 µm | 531.9 ± 35.48 µm | 22% increase |

| Crypt Depth (Duodenum) | 70.84 ± 2.74 µm | 57.86 ± 4.32 µm | 18% decrease |

Mice were intraperitoneally injected with 25 mg/kg body weight of this compound for 2 days.[1]

Table 2: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment | Parameter | Result | Reference |

| HT-1080, Calu-1 | 5 µM this compound | [14C]-cystine uptake | Completely abolished | [7] |

| HeLa, NCI-H1975 | This compound | GPX4 protein expression | Decreased | [19] |

| HeLa, NCI-H1975 | This compound | Glutathione concentration | Decreased | [19] |

| OVCAR-8, NCI/ADR-RES | This compound | Cellular Glutathione & Cysteine | Rapidly depleted | [20] |

| HT22 | This compound | Nitric Oxide (NO) levels | Time- and dose-dependent increase | [9] |

| HT22 | This compound | ROS and Lipid ROS levels | Time- and dose-dependent increase | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced ferroptosis.

5.1. General Protocol for Induction of Ferroptosis [21]

-

Cell Seeding: Plate cancer cells in a multi-well plate (e.g., 96, 24, or 6-well) at a density that ensures 70-80% confluency at the time of treatment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

-

Treatment: Remove the existing medium from the cells and add the this compound-containing medium. For control wells, use a medium with an equivalent concentration of DMSO.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired duration (e.g., 12, 24, or 48 hours).

-

Downstream Analysis: Proceed with assays to measure cell viability, lipid peroxidation, or protein expression.

5.2. Cell Viability Assay (CCK-8 or MTT) [21]

-

Induce Ferroptosis: Treat cells in a 96-well plate with this compound as described in 5.1.

-

Reagent Addition: At the end of the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

5.3. Lipid Peroxidation Assay (C11-BODIPY 581/591) [7]

-

Cell Treatment: Treat cells with this compound in a suitable culture vessel.

-

Probe Loading: At the end of the treatment, incubate the cells with C11-BODIPY 581/591 probe at a final concentration of 1-10 µM for 30-60 minutes at 37°C.

-

Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization.

-

Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. The oxidized form of the probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

5.4. Western Blotting for Ferroptosis-Related Proteins (e.g., GPX4, SLC7A11) [21]

-

Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4, SLC7A11, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control.

Figure 3. A general experimental workflow for studying this compound-induced ferroptosis.

Conclusion

This compound induces ferroptosis primarily through the inhibition of the cystine/glutamate antiporter system Xc-, leading to a catastrophic cascade of GSH depletion, GPX4 inactivation, and lethal lipid peroxidation. Additional mechanisms involving VDAC modulation and p53 activation further contribute to its pro-ferroptotic activity. The detailed understanding of these pathways, supported by quantitative data and robust experimental protocols, is essential for leveraging this compound as a tool to explore the intricacies of ferroptosis and to develop novel therapeutic interventions that exploit this unique cell death modality. This guide provides a foundational resource for researchers aiming to investigate and harness the power of this compound-induced ferroptosis.

References

- 1. This compound-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iron Metabolism in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ferroptosis inducer this compound irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of cystine–glutamate exchange induces endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biochemical mechanism of this compound-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipoxygenase‐mediated generation of lipid peroxides enhances ferroptosis induced by this compound and RSL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Autophagy Regulates VDAC3 Ubiquitination by FBXW7 to Promote this compound-Induced Ferroptosis in Acute Lymphoblastic Leukemia [frontiersin.org]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

- 15. Upregulation and activation of p53 by this compound‑induced reactive oxygen species contribute to cytotoxic and cytostatic effects in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Upregulation and activation of p53 by this compound-induced reactive oxygen species contribute to cytotoxic and cytostatic effects in A549 lung cancer cells - ProQuest [proquest.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Metabolic consequences of this compound-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study [frontiersin.org]

- 21. benchchem.com [benchchem.com]

Erastin's Target Proteins and Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erastin, a small molecule discovered in 2003, has emerged as a potent and specific inducer of ferroptosis, a unique form of iron-dependent regulated cell death.[1] Its ability to selectively eliminate certain cancer cells has positioned it as a valuable tool in cancer biology research and a potential candidate for novel therapeutic strategies. This technical guide provides a comprehensive overview of this compound's molecular targets, the intricate signaling pathways it modulates, and detailed experimental protocols for studying its effects.

Core Concepts: this compound and Ferroptosis

Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[2] this compound triggers this process primarily by inhibiting the cystine/glutamate antiporter system xc-, leading to a cascade of intracellular events that culminate in oxidative cell death.[1]

Primary Molecular Targets of this compound

This compound's mechanism of action involves direct interaction with at least two primary protein targets:

-

System xc- (SLC7A11/SLC3A2 Cystine/Glutamate Antiporter): The most well-established target of this compound is the system xc- amino acid transporter.[1] This antiporter, composed of the light chain subunit SLC7A11 (also known as xCT) and the heavy chain subunit SLC3A2, mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[2] Cystine is a crucial precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. By inhibiting system xc-, this compound depletes the cell of cysteine and subsequently GSH.[1]

-

Voltage-Dependent Anion Channels (VDACs): this compound also directly binds to VDAC2 and VDAC3, proteins located in the outer mitochondrial membrane.[3] This interaction alters mitochondrial membrane permeability and function, contributing to the generation of ROS.[2][4]

Signaling Pathways of this compound-Induced Ferroptosis

The inhibition of this compound's primary targets initiates a well-defined signaling cascade leading to ferroptosis.

System xc- Inhibition and Glutathione Depletion

The binding of this compound to system xc- blocks the import of cystine. This leads to a rapid and sustained depletion of intracellular cysteine, a rate-limiting amino acid for the synthesis of glutathione (GSH). GSH is a critical cofactor for the antioxidant enzyme Glutathione Peroxidase 4 (GPX4).[2]

GPX4 Inactivation and Lipid Peroxidation

GPX4 is a unique enzyme that can directly reduce lipid hydroperoxides within biological membranes, protecting them from oxidative damage. The depletion of its essential cofactor, GSH, leads to the inactivation of GPX4.[1] Without functional GPX4, lipid ROS, generated through iron-dependent Fenton reactions and the activity of lipoxygenases (LOXs), accumulate unchecked.[2][5] This accumulation of peroxidized lipids, particularly on polyunsaturated fatty acids (PUFAs) within cell membranes, disrupts membrane integrity and leads to cell death.

VDAC Modulation and Mitochondrial Dysfunction

This compound's interaction with VDAC2 and VDAC3 on the outer mitochondrial membrane contributes to ferroptosis by inducing mitochondrial dysfunction. This can lead to an increase in the production of mitochondrial ROS, further exacerbating oxidative stress and lipid peroxidation.[2][4]

A visual representation of this signaling pathway is provided below:

This compound-induced ferroptosis signaling pathway.

Quantitative Data

The sensitivity of cancer cell lines to this compound-induced ferroptosis varies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | ~3.5 | [6] |

| NCI-H1975 | Lung Adenocarcinoma | ~5 | [6] |

| HGC-27 | Gastric Cancer | 14.39 ± 0.38 | [1] |

| MM.1S | Multiple Myeloma | ~15 | [7] |

| RPMI8226 | Multiple Myeloma | ~10 | [7] |

| HeLa | Cervical Cancer | 30.88 | [8] |

| SiHa | Cervical Cancer | 29.40 | [8] |

| MDA-MB-231 | Breast Cancer | ~40 | [8] |

This compound treatment leads to a significant depletion of intracellular GSH and a corresponding increase in lipid peroxidation.

| Cell Line | This compound Treatment | GSH Depletion | Lipid ROS Increase | Reference |

| HeLa | 10 µM for 24h | Decreased to 3.0% of control | - | [9] |

| NCI-H1975 | 10 µM for 24h | Decreased to 3.5% of control | - | [9] |

| RD | Rhabdomyosarcoma | 5 µM for 6h | Significant decrease | Significant increase |

| RH30 | Rhabdomyosarcoma | 3 µM for 6h | Significant decrease | Significant increase |

| OVCAR-8 | Ovarian Cancer | 24h treatment | Significant decrease | - |

| NCI/ADR-RES | Ovarian Cancer | 24h treatment | Significant decrease | - |

Experimental Protocols

A general workflow for studying this compound-induced ferroptosis is depicted below.

General experimental workflow for studying this compound-induced ferroptosis.

Western Blot for GPX4 and SLC7A11

This protocol allows for the detection of key proteins involved in this compound-induced ferroptosis.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse this compound-treated and control cells with RIPA buffer on ice for 30 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-GPX4 or anti-SLC7A11) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Lipid ROS Measurement using C11-BODIPY™ 581/591

This protocol quantifies lipid peroxidation, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.

Materials:

-

Cells cultured on glass-bottom dishes or in 96-well plates

-

This compound

-

C11-BODIPY™ 581/591 (stock solution in DMSO)

-

Hoechst 33342 or DAPI for nuclear staining (optional)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Probe Loading: Incubate cells with 1-2 µM C11-BODIPY™ 581/591 in cell culture media for 30 minutes at 37°C.[11]

-

Washing: Gently wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).[11]

-

Imaging or Flow Cytometry:

-

Microscopy: Image the cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze on a flow cytometer. Detect the green fluorescence in the FITC channel and the red fluorescence in the PE or a similar channel.

-

GPX4 Activity Assay

This assay directly measures the enzymatic activity of GPX4.

Materials:

-

Cell lysates from this compound-treated and control cells

-

GPX4 activity assay kit (e.g., Cayman Chemical, Item No. 703102)

-

Assay Buffer

-

NADPH

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

Cumene (B47948) hydroperoxide (substrate)

-

96-well UV-transparent plate

-

Microplate reader

Procedure (based on a coupled-enzyme assay):

-

Sample Preparation: Prepare cell lysates according to the kit manufacturer's instructions.

-

Assay Setup: In a 96-well plate, add assay buffer, NADPH, GSH, and GR to each well.

-

Reaction Initiation: Add the cell lysate to the wells.

-

Substrate Addition: Initiate the reaction by adding cumene hydroperoxide.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the GPX4 activity.

-

Data Analysis: Calculate the GPX4 activity and normalize to the protein concentration of the lysate.

System xc- Activity Assay ([¹⁴C]-Cystine Uptake)

This assay measures the function of system xc- by quantifying the uptake of radiolabeled cystine.

Materials:

-

Cells cultured in 24-well plates

-

This compound

-

[¹⁴C]-L-cystine

-

Na⁺-free buffer (e.g., choline-based buffer)

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in 24-well plates and grow to confluence.

-

Pre-incubation: Wash cells with Na⁺-free buffer and pre-incubate with or without this compound for a specified time.

-

Uptake: Add Na⁺-free buffer containing [¹⁴C]-L-cystine (e.g., 50 µM) and incubate for 5-10 minutes at 37°C.

-

Stopping the Reaction: Rapidly wash the cells three times with ice-cold Na⁺-free buffer to stop the uptake.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measurement: Measure the radioactivity in the cell lysate using a scintillation counter.

-

Normalization: Normalize the counts to the protein concentration of the lysate.

Conclusion

This compound is a powerful tool for inducing ferroptosis and studying its complex mechanisms. Its well-defined primary targets, system xc- and VDACs, and the subsequent signaling cascade provide a clear framework for investigation. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary information to design and execute robust experiments, ultimately advancing our understanding of ferroptosis and its therapeutic potential. Further research into the nuances of this compound's interactions and the downstream consequences will undoubtedly uncover new avenues for therapeutic intervention in a variety of diseases, particularly cancer.

References

- 1. This compound induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medium.com [medium.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Lipoxygenase‐mediated generation of lipid peroxides enhances ferroptosis induced by this compound and RSL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo | PLOS One [journals.plos.org]

- 10. ptglab.com [ptglab.com]

- 11. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

The Impact of Erastin on the Cystine/Glutamate Antiporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erastin, a potent and specific inhibitor of the cystine/glutamate (B1630785) antiporter (system xc-), has emerged as a critical tool in the study of ferroptosis, a unique iron-dependent form of regulated cell death. By blocking the import of cystine, this compound initiates a cascade of intracellular events, leading to the depletion of glutathione (B108866), inactivation of glutathione peroxidase 4, and subsequent accumulation of lipid-based reactive oxygen species, culminating in cell death. This technical guide provides an in-depth analysis of this compound's mechanism of action, downstream signaling pathways, and detailed experimental protocols for investigating its effects. Quantitative data from various studies are summarized for comparative analysis, and key processes are visualized through signaling and workflow diagrams.

Core Mechanism of Action: Inhibition of System xc-

System xc- is a heterodimeric amino acid transporter, composed of the light chain subunit SLC7A11 (also known as xCT) and the heavy chain subunit SLC3A2. It mediates the cellular uptake of extracellular cystine in exchange for intracellular glutamate at a 1:1 ratio.[1] Intracellular cystine is rapidly reduced to cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[1][2]

This compound exerts its primary effect by directly and irreversibly inhibiting the function of SLC7A11.[1][3] This blockade of cystine import leads to a depletion of the intracellular cysteine pool, thereby impairing GSH synthesis.[3][4] The consequences of this inhibition are profound, setting the stage for a cascade of events that ultimately lead to ferroptotic cell death.

Signaling Pathways Initiated by this compound

The inhibition of system xc- by this compound triggers a well-defined signaling pathway culminating in ferroptosis. Additionally, this compound's effects can be modulated by other signaling pathways, including those involving p53 and ATF3.

The Canonical Ferroptosis Pathway

The primary pathway initiated by this compound is the depletion of glutathione (GSH) and subsequent inactivation of Glutathione Peroxidase 4 (GPX4). GPX4 is a key enzyme that utilizes GSH to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thus protecting the cell from lipid peroxidation.[1][4] With the depletion of its essential cofactor GSH, GPX4 activity is severely compromised, leading to the accumulation of lipid ROS and subsequent oxidative damage to cellular membranes, a hallmark of ferroptosis.[2][4]

Involvement of p53 and ATF3

The tumor suppressor p53 can enhance this compound-induced ferroptosis by transcriptionally repressing the expression of SLC7A11.[5] This leads to a further reduction in cystine uptake and exacerbates the downstream effects of this compound.

Activating Transcription Factor 3 (ATF3) is another transcription factor that can promote this compound-induced ferroptosis. ATF3 binds to the promoter of SLC7A11 and represses its expression, thereby sensitizing cells to this compound treatment.[6][7]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on system xc- inhibition, glutathione depletion, and cell viability.

| Cell Line | This compound IC50 for Cystine Uptake Inhibition (µM) | Reference |

| HT-1080 | 0.20 (95% C.I. 0.11–0.34) | [1][5] |

| Calu-1 | 0.14 (95% C.I. 0.081–0.21) | [1][5] |

| Generic | ~1.4 | [3] |

| Cell Line / Tissue | This compound Concentration (µM) | Treatment Duration | Reduction in GSH Levels | Reference |

| Duodenum (mice) | 25 mg/kg (in vivo) | 2 days | 64% decrease | [8][9] |

| Kidneys (mice) | 25 mg/kg (in vivo) | 2 days | 34% decrease | [8][9] |

| Liver (mice) | 25 mg/kg (in vivo) | 2 days | 43% decrease | [8][9] |

| A549 | 15 | 8 hours | Significant depletion | [10] |

| NCI-H1975 | Varies | 24 hours | Significant decrease | [11] |

| HeLa | Varies | 24 hours | Significant decrease | [11] |

| Cell Line | This compound IC50 for Cell Viability (µM) | Reference | | :--- | :--- | :--- | :--- | | HGC-27 | 14.39 ± 0.38 |[12] | | PANC1 | Dose-dependent inhibition (1.25–40 µM) |[6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on the cystine/glutamate antiporter.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound.

-

Materials:

-

Adherent cells of interest (e.g., HT-1080, HGC-27)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

-

Plate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO2.[4]

-

Treatment Preparation: Prepare fresh serial dilutions of this compound in complete cell culture medium. A vehicle control (medium with the same concentration of DMSO) should be included.[4]

-

Cell Treatment: Remove the old medium from the cells and add the prepared treatment media.[4]

-

Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, or 72 hours).[4][12]

-

Cell Viability Assessment: After incubation, measure cell viability using the chosen assay according to the manufacturer's instructions.[4][12]

-

Data Analysis: Normalize the viability data to the vehicle control to determine the percentage of cell viability for each this compound concentration. IC50 values can be calculated using appropriate software.

-

[¹⁴C]-Cystine Uptake Assay

This protocol directly measures the inhibition of system xc- activity by this compound.

-

Materials:

-

Cells of interest grown to confluence in 96-well plates

-

Chloride-dependent, sodium-independent uptake buffer (UB)

-

L-[3,3'-¹⁴C]-cystine

-

This compound

-

Scintillation counter

-

-

Procedure:

-

Cell Preparation: Wash cells three times with pre-warmed (37°C) uptake buffer.[2]

-

Treatment: Initiate the uptake by adding L-[¹⁴C]-cystine in UB, with or without various concentrations of this compound, at 37°C.[2]

-

Incubation: Incubate for a short period (e.g., 2 minutes).[2]

-

Termination: Stop the uptake by washing the cells three times with ice-cold UB.

-

Lysis and Measurement: Lyse the cells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the data to the protein concentration in each well. The percentage of inhibition is calculated relative to the untreated control.

-

Glutamate Release Assay

This is an alternative method to measure system xc- activity by quantifying the amount of glutamate released from cells.

-

Materials:

-

Cells grown to confluence in 96- or 384-well plates

-

Earle's Balanced Salt Solution (EBSS)

-

Cystine

-

This compound

-

Glutamate oxidase, horseradish peroxidase (HRP), and Amplex UltraRed reagent

-

Fluorescence plate reader

-

-

Procedure:

-

Cell Preparation: Wash cells with pre-warmed (37°C) EBSS.[13]

-

Treatment: Initiate transport by adding cystine in EBSS, with or without this compound.[13]

-

Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator.[13]

-

Measurement: Measure the glutamate released into the medium by adding a reaction mixture containing glutamate oxidase, HRP, and Amplex UltraRed. The fluorescence is measured at an excitation of 530 nm and an emission of 590 nm.[13]

-

Data Analysis: The rate of fluorescence change is proportional to the amount of glutamate released.

-

Glutathione (GSH) Assay

This protocol quantifies the intracellular levels of reduced glutathione.

-

Materials:

-

Cells treated with this compound

-

GSH and GSSG Assay Kit (e.g., from Beyotime Biotechnology)

-

Plate reader

-

-

Procedure:

-

Cell Lysis: Harvest and lyse the cells according to the kit manufacturer's instructions.

-

Deproteinization: Remove proteins from the cell lysate.

-

Assay Reaction: Perform the colorimetric or fluorometric reaction as described in the kit protocol. The assay is typically based on the reaction of GSH with a chromogenic or fluorogenic reagent.[6][8]

-

Measurement: Measure the absorbance or fluorescence using a plate reader at the specified wavelength.[8]

-

Data Analysis: Calculate the GSH concentration based on a standard curve and normalize to the protein concentration or cell number.

-

Lipid Peroxidation Assay

This protocol detects the accumulation of lipid reactive oxygen species, a key feature of ferroptosis.

-

Materials:

-

Cells treated with this compound

-

Lipid peroxidation sensor dye (e.g., C11-BODIPY™ 581/591 or Liperfluo)

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Dye Loading: Incubate the cells with the lipid peroxidation sensor dye according to the manufacturer's instructions.

-

Imaging/Flow Cytometry: Visualize the fluorescence using a fluorescence microscope or quantify the fluorescent signal using a flow cytometer.[14] An increase in the oxidized form of the dye indicates lipid peroxidation.

-

Data Analysis: Quantify the fluorescence intensity or the percentage of fluorescently labeled cells.

-

Western Blotting for SLC7A11 and GPX4

This protocol is used to analyze the protein expression levels of key players in the ferroptosis pathway.

-

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against SLC7A11 and GPX4

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[8]

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[8]

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against SLC7A11 and GPX4 overnight at 4°C.[8]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for studying this compound's effects and the logical relationship of the key events.

Conclusion

This compound's targeted inhibition of the cystine/glutamate antiporter provides a powerful tool for inducing and studying ferroptosis. Understanding the intricate molecular mechanisms and employing robust experimental protocols are paramount for researchers in academia and industry. This guide offers a comprehensive overview of the current knowledge, presenting quantitative data and detailed methodologies to facilitate further investigation into the therapeutic potential of modulating system xc- and the ferroptotic pathway in various disease contexts, particularly in cancer and neurodegenerative disorders.

References

- 1. Pharmacological inhibition of cystine–glutamate exchange induces endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Assay Development for Cystine-Glutamate Antiporter (xc -) Highlights Faster Cystine Uptake than Glutamate Release in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. elifesciences.org [elifesciences.org]

- 6. The Ferroptosis Inducer this compound Promotes Proliferation and Differentiation in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Structural investigation of human cystine/glutamate antiporter system xc− (Sxc−) using homology modeling and molecular dynamics [frontiersin.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. This compound-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-enzymatic lipid peroxidation initiated by photodynamic therapy drives a distinct ferroptosis-like cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Lipid peroxidation and the subsequent cell death transmitting from ferroptotic cells to neighboring cells - PMC [pmc.ncbi.nlm.nih.gov]

Erastin and Voltage-Dependent Anion Channels (VDACs): A Technical Guide to a Core Axis in Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis, a distinct form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a compelling therapeutic avenue in oncology and other disciplines. The small molecule Erastin, a canonical inducer of ferroptosis, exerts its cytotoxic effects through multiple mechanisms, with the voltage-dependent anion channels (VDACs) on the outer mitochondrial membrane representing a critical nexus of its activity. This technical guide provides an in-depth exploration of the intricate relationship between this compound and VDACs, detailing the molecular mechanisms, signaling pathways, and key experimental methodologies for studying this interaction. Quantitative data are systematically presented, and detailed protocols for pivotal experiments are provided to facilitate reproducible research. Furthermore, signaling and experimental workflows are visually rendered using Graphviz to offer a clear and concise understanding of the underlying processes.

Introduction: The Intersection of this compound, VDACs, and Ferroptosis

This compound was initially identified as a small molecule that selectively kills cancer cells expressing oncogenic RAS.[1] Subsequent research has elucidated that its primary mechanism of action is the induction of ferroptosis.[1] This iron-dependent cell death pathway is characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS).[1] this compound triggers ferroptosis through a multi-pronged approach, including the inhibition of the cystine/glutamate antiporter system Xc- and direct interaction with VDACs.[1]

VDACs are pore-forming proteins located on the outer mitochondrial membrane that regulate the flux of ions and metabolites between the mitochondria and the cytosol, thereby playing a crucial role in cellular metabolism and apoptosis.[2][3] Humans have three VDAC isoforms: VDAC1, VDAC2, and VDAC3. This compound preferentially targets VDAC2 and VDAC3.[2][4] The interaction of this compound with these channels disrupts mitochondrial function, leading to a cascade of events that culminates in ferroptotic cell death.

Mechanism of Action: this compound's Modulation of VDAC Function

The canonical function of VDACs is often modulated by other proteins. Notably, in many cancer cells, high levels of free tubulin bind to and inhibit VDACs, leading to a decrease in mitochondrial metabolism, a phenomenon that contributes to the Warburg effect.[3][5] this compound's interaction with VDACs is particularly significant in this context.

This compound acts as an antagonist of the VDAC-tubulin interaction.[5][6] By binding to VDAC2 and VDAC3, this compound prevents or reverses the inhibitory effect of tubulin, effectively "opening" the channel.[5][6] This restoration of VDAC function has several profound consequences:

-

Increased Mitochondrial Metabolism: The opening of VDACs facilitates the influx of metabolites into the mitochondria, leading to an increase in oxidative phosphorylation.[5]

-

Elevated Reactive Oxygen Species (ROS) Production: The heightened metabolic activity within the mitochondria results in an increased production of ROS, a key driver of lipid peroxidation and ferroptosis.[5][6]

-

Alterations in Mitochondrial Membrane Potential: this compound has been shown to initially hyperpolarize the mitochondrial membrane, which is followed by depolarization, indicating mitochondrial dysfunction.[5]

This "double-hit" model, characterized by a reversal of the Warburg phenotype and the induction of oxidative stress, underscores the pivotal role of the this compound-VDAC interaction in initiating ferroptosis.[6]

Signaling Pathways Involving this compound and VDACs

The interaction of this compound with VDACs triggers a complex signaling cascade that ultimately leads to ferroptotic cell death. The key events are outlined below.

Quantitative Data on the this compound-VDAC Interaction

The following tables summarize key quantitative data from various studies investigating the effects of this compound.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HGC-27 | Gastric Cancer | 14.39 ± 0.38 | [7] |

| MDA-MB-231 | Breast Cancer | 40.63 | [8] |

| HeLa | Cervical Cancer | ~3.5 | [3] |

| NCI-H1975 | Lung Adenocarcinoma | ~5 | [3] |

| PANC1 | Pancreatic Cancer | Dose-dependent inhibition observed | [9] |

Table 2: Binding Affinity and Functional Effects of this compound

| Parameter | Value | Conditions | Citation |

| Binding Affinity (Kd) | |||

| This compound to hVDAC2 | 112 nM | In vitro binding assay | [10] |

| Functional Effects | |||

| Increase in VDAC2 permeability to NADH | 50.1 ± 5.1% | In vitro liposome (B1194612) assay | [10] |

| EC50 for increasing VDAC2 permeability | 52.6 ± 28.2 nM | In vitro liposome assay | [10] |

| Increase in mitochondrial membrane potential (TMRM uptake) | from 100 to 149 arbitrary units | 10 µM this compound in HepG2 cells | [11] |

Table 3: this compound's Impact on Cellular Redox State

| Parameter | Cell Line | Treatment | Change | Citation |

| GSH Levels | ||||

| HeLa | 10 µM this compound for 24h | Decreased to 1.0% of control | [3] | |

| NCI-H1975 | 10 µM this compound for 24h | Decreased to 3.2% of control | [3] | |

| Healthy Mouse Tissues (in vivo) | This compound injection | Duodenum: -64%, Kidney: -34%, Liver: -43% | [12] | |

| ROS/Lipid Peroxidation | ||||

| HT-1080 | This compound | Increased | [13] | |

| HT22 | Time and dose-dependent | Increased | [6] | |

| Healthy Mouse Tissues (in vivo) | This compound injection | MDA levels increased: Duodenum: +58%, Kidney: +93%, Liver: +225% | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound-VDAC interaction.

VDAC Expression and Purification

A common method for obtaining VDAC for in vitro studies is through recombinant expression in E. coli and subsequent purification.

Protocol:

-

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the desired VDAC isoform (e.g., with a His-tag for purification).

-

Culture and Induction: Grow the transformed bacteria in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM and continue to culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C).

-

Cell Harvest and Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or with a chemical lysis reagent.

-

Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies containing the VDAC protein.

-

Solubilization and Chromatography: Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine-HCl). Purify the denatured VDAC using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Refolding: Refold the purified VDAC by dialysis or rapid dilution into a buffer containing a mild detergent such as LDAO (lauryldimethylamine N-oxide).

Reconstitution of VDAC into Liposomes

To study the channel activity of VDAC in a membrane environment, it can be reconstituted into artificial lipid vesicles (liposomes).

Protocol:

-

Liposome Preparation: Prepare a lipid mixture (e.g., phosphatidylcholine and phosphatidylserine) in an organic solvent. Evaporate the solvent to form a thin lipid film. Hydrate the lipid film with a suitable buffer to form multilamellar vesicles. Create unilamellar vesicles by sonication or extrusion.

-

Reconstitution: Mix the purified, detergent-solubilized VDAC with the prepared liposomes. Remove the detergent slowly by dialysis or by using Bio-Beads to allow the VDAC to insert into the liposome membrane.

-

Functional Assays: The resulting proteoliposomes can be used for various functional assays, such as measuring the flux of metabolites like NADH.

Cell Viability Assays

MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Trypan Blue Exclusion Assay